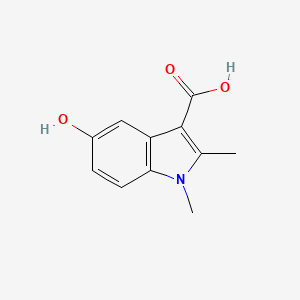
5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid
Vue d'ensemble
Description
5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid is a solid compound . It has a molecular weight of 205.21 . The IUPAC name for this compound is the same as the common name .
Molecular Structure Analysis
The molecular structure of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid can be represented by the SMILES stringCc1c(C(O)=O)c2cc(O)ccc2n1C . The InChI code for this compound is 1S/C11H11NO3/c1-6-10(11(14)15)8-5-7(13)3-4-9(8)12(6)2/h3-5,13H,1-2H3,(H,14,15) . Physical And Chemical Properties Analysis
5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid is a solid compound . It has a molecular weight of 205.21 . The IUPAC name for this compound is the same as the common name .Applications De Recherche Scientifique
Application in Cancer Treatment
- Scientific Field : Medical Science, Oncology
- Summary of Application : Indole derivatives have been found to be biologically active compounds for the treatment of cancer cells . They show various biologically vital properties and have attracted increasing attention in recent years .
- Results or Outcomes : While the specific results or outcomes would depend on the individual patient and the type of cancer, indole derivatives have generally been found to be effective in treating various types of cancer .
Application in Antiviral Treatment
- Scientific Field : Medical Science, Virology
- Summary of Application : Indole derivatives have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
- Results or Outcomes : In tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
Application in Synthesis of Alkaloids
- Scientific Field : Organic Chemistry
- Summary of Application : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific type of alkaloid being synthesized and the specific indole derivative being used. Typically, these compounds would be used in a laboratory setting to synthesize various alkaloids .
- Results or Outcomes : While the specific results or outcomes would depend on the individual experiment and the type of alkaloid being synthesized, indole derivatives have generally been found to be effective in synthesizing various types of alkaloids .
Application in Antimicrobial Treatment
- Scientific Field : Medical Science, Microbiology
- Summary of Application : Indole derivatives have been found to possess antimicrobial activity . They have been used in the treatment of various microbial infections .
- Methods of Application : These compounds would typically be administered as part of an antimicrobial treatment regimen. The specific method of administration would depend on the specific microbe being treated and the specific indole derivative being used .
- Results or Outcomes : While the specific results or outcomes would depend on the individual patient and the type of microbial infection, indole derivatives have generally been found to be effective in treating various types of microbial infections .
Application in Synthesis of Anthranilic Acids
- Scientific Field : Organic Chemistry
- Summary of Application : Indole derivatives are used as reactants for the preparation of anthranilic acids using bromamine-B oxidant and palladium chloride catalyst .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific type of anthranilic acid being synthesized and the specific indole derivative being used. Typically, these compounds would be used in a laboratory setting to synthesize various anthranilic acids .
- Results or Outcomes : While the specific results or outcomes would depend on the individual experiment and the type of anthranilic acid being synthesized, indole derivatives have generally been found to be effective in synthesizing various types of anthranilic acids .
Application in Synthesis of Alkaloids
- Scientific Field : Organic Chemistry
- Summary of Application : Indole derivatives are used as reactants for total synthesis of (±)-dibromophakellin and analogs, synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine, and stereoselective preparation of renieramycin G analogs .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific type of alkaloid being synthesized and the specific indole derivative being used. Typically, these compounds would be used in a laboratory setting to synthesize various alkaloids .
- Results or Outcomes : While the specific results or outcomes would depend on the individual experiment and the type of alkaloid being synthesized, indole derivatives have generally been found to be effective in synthesizing various types of alkaloids .
Safety And Hazards
Propriétés
IUPAC Name |
5-hydroxy-1,2-dimethylindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-10(11(14)15)8-5-7(13)3-4-9(8)12(6)2/h3-5,13H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXLSAKWTZREQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359029 | |
| Record name | 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid | |
CAS RN |
25888-01-1 | |
| Record name | 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



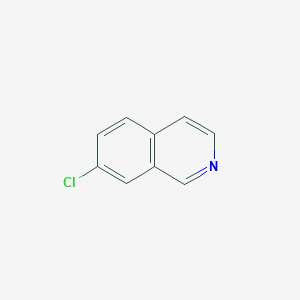
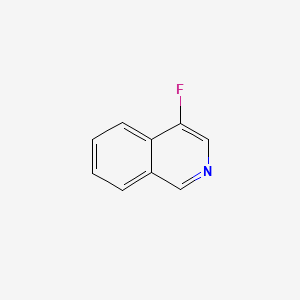
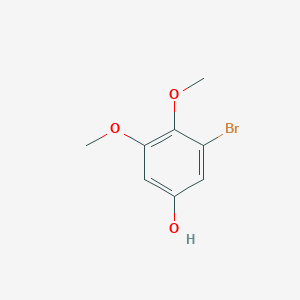
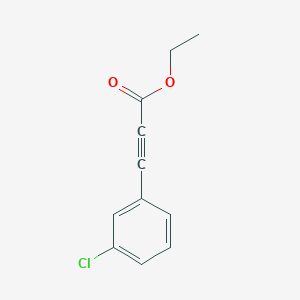
![3-Bromofuro[2,3-b]pyridine](/img/structure/B1268614.png)
![3-Bromofuro[3,2-c]pyridine](/img/structure/B1268615.png)
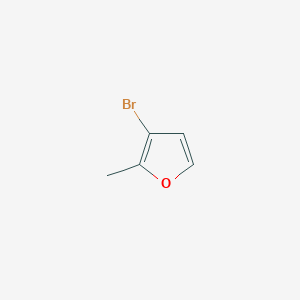
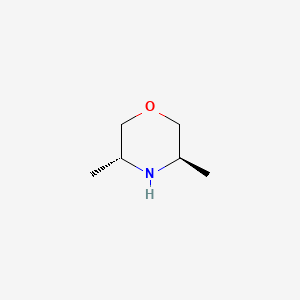
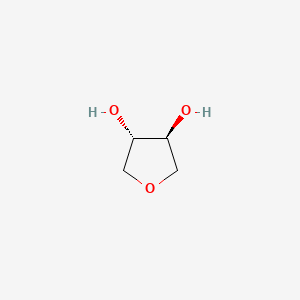
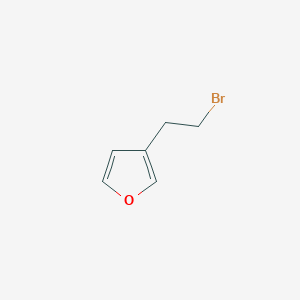
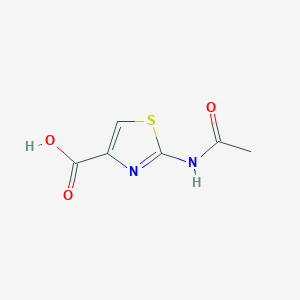
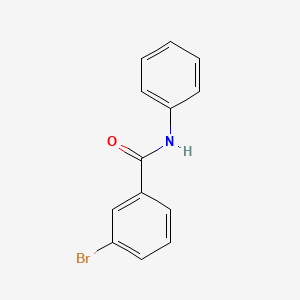
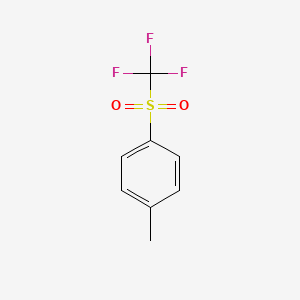
![2-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1268634.png)